1-Methyl-5-octylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
61671-47-4 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
1-methyl-5-octylpyrrolidin-2-one |
InChI |
InChI=1S/C13H25NO/c1-3-4-5-6-7-8-9-12-10-11-13(15)14(12)2/h12H,3-11H2,1-2H3 |
InChI Key |
PBTPYDDTYBNIOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCC(=O)N1C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 5 Octylpyrrolidin 2 One and Its Precursors
Synthetic Pathways to Pyrrolidinone Ring Systems
The foundational step in synthesizing 1-Methyl-5-octylpyrrolidin-2-one is the construction of the pyrrolidinone ring. Various established and novel methodologies can be employed to create this five-membered cyclic amide structure.
Reductive Amination Strategies for Pyrrolidinone Formation
Reductive amination is a highly effective and widely utilized method for synthesizing cyclic amines and their derivatives. nih.govwikipedia.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. wikipedia.org For the formation of a pyrrolidinone ring, an appropriate difunctional precursor, such as a γ-keto acid or its ester, is required.
The general mechanism proceeds in two main steps:
Imine/Enamine Formation: A primary amine reacts with a ketone or aldehyde to form a hemiaminal, which then dehydrates to yield an imine. The equilibrium of this reaction is often driven forward by the removal of water. wikipedia.org
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This can be achieved using various reducing agents, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. wikipedia.org
In the context of pyrrolidinone synthesis, intramolecular reductive amination of a substrate containing both an amine and a carbonyl group at appropriate positions can lead to the cyclic structure. stackexchange.com For instance, the reductive amination of levulinic acid (a γ-keto acid) with an amine in the presence of a reducing agent can yield a substituted pyrrolidinone. researchgate.net This approach is valued in green chemistry for its potential to be a one-pot, catalytic process under relatively mild conditions. wikipedia.org
Lactam Formation Mechanisms
Lactams are cyclic amides and their formation is a cornerstone of pyrrolidinone synthesis. quimicaorganica.orgpearson.com The most direct method is the intramolecular cyclization of an amino acid, specifically a γ-amino acid, to form the five-membered γ-lactam (pyrrolidinone) ring. wikipedia.org
The primary mechanism involves the nucleophilic attack of the amino group onto the electrophilic carbonyl carbon of the carboxylic acid. quimicaorganica.org This reaction is typically promoted by heat to drive off water and facilitate the condensation. The process can be catalyzed by acids, although spontaneous cyclization can also occur, particularly in cases where the amino and carboxyl groups are in close proximity, as seen in compounds like 3-(2-aminophenyl)propionic acid. rsc.org
Key mechanisms for lactam formation include:
Cyclization of Amino Acids: Direct heating of γ-aminoalkanoic acids leads to the formation of γ-lactams. wikipedia.org
Intramolecular Nucleophilic Substitution: An acyl derivative with a leaving group can undergo intramolecular attack by an amine to form the lactam ring. wikipedia.org
Beckmann Rearrangement: Acid-catalyzed rearrangement of cyclic oximes can produce lactams. wikipedia.org
Schmidt Reaction: The reaction of cyclic ketones with hydrazoic acid in the presence of a strong acid yields lactams. wikipedia.org
These pathways provide a versatile toolkit for constructing the core pyrrolidinone structure from various starting materials.
Alkylation Reactions for N-Substitution and C-Substitution
Once the pyrrolidinone ring is formed, or by using a pre-functionalized starting material, alkyl groups can be introduced at specific positions. For the target molecule, this involves N-methylation and C-5 octylation.
N-Substitution (N-Alkylation): The nitrogen atom of the lactam can be alkylated using a suitable electrophile. For N-methylation, common reagents include methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The base deprotonates the amide nitrogen, making it nucleophilic enough to attack the methylating agent. N-alkylation of amines with alcohols via transfer hydrogenation is also considered a more environmentally benign approach. researchgate.net
C-Substitution (C-Alkylation): Alkylation at the carbon adjacent to the carbonyl (the α-carbon, or C-5 in this case) typically proceeds through an enolate intermediate.
Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, creating a nucleophilic enolate.
Nucleophilic Attack: The enolate then attacks an alkyl halide, such as 1-bromooctane (B94149) or 1-iodooctane, in an SN2 reaction to form the new carbon-carbon bond.
The stereochemistry of C-alkylation is a critical aspect, and computational and experimental studies have been conducted to understand the origins of diastereoselectivity in the alkylation of pyrrolidinone enolates. acs.org The Stork enamine alkylation is another classic method where an enamine is formed from a ketone (or in this case, the lactam tautomer) and then alkylated before being hydrolyzed back to the carbonyl. youtube.com
Targeted Synthesis of this compound
The specific synthesis of this compound requires a strategy that carefully controls the placement of the methyl and octyl groups. This can be achieved through a stepwise approach or a convergent synthesis.
Development of Regioselective Alkylation Protocols
Achieving high regioselectivity is paramount to avoid the formation of unwanted isomers. The synthesis of this compound presents a challenge in directing the alkylation to the desired N-1 and C-5 positions.
A plausible stepwise synthetic route could be:
Synthesis of 5-octylpyrrolidin-2-one: This intermediate could be synthesized via the reductive amination of a γ-keto acid that already contains the octyl chain, such as 4-oxododecanoic acid, with ammonia (B1221849).
N-methylation: The resulting 5-octylpyrrolidin-2-one would then be selectively N-methylated using a methylating agent and a base. This step is generally high-yielding and regioselective for the nitrogen atom.
Alternatively:
Synthesis of 1-methylpyrrolidin-2-one: This commercially available starting material could be used.
C-5 Octylation: The primary challenge here is the regioselective formation of the enolate at the C-5 position. Using a strong, sterically hindered base like LDA at low temperatures typically favors the formation of the kinetic enolate, which would be at the C-3 position. However, for C-5 alkylation, thermodynamic conditions or specific directing groups might be necessary. The development of highly regioselective methods for constructing lactams, for instance, through cascade reactions of α,β-unsaturated ketones, demonstrates the importance and ongoing research in controlling reaction sites. nih.gov
The order of alkylation is crucial. Performing C-alkylation first on the unsubstituted pyrrolidinone, followed by N-alkylation, is often a more straightforward approach to ensure regiochemical control.
Catalytic Systems for Efficient this compound Synthesis
Modern synthetic chemistry relies heavily on catalytic systems to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, various catalysts could be employed at different stages.
For Ring Formation:
Reductive Amination Catalysts: Nickel-based catalysts, particularly on supports like Al2O3, have shown high activity for the reductive amination of biomass-derived molecules like levulinic acid to form pyrrolidinones. researchgate.net Other transition metals like ruthenium and iridium are also effective for reductive amination and N-heterocyclization reactions. nih.govorganic-chemistry.org
For Alkylation Reactions:
Nickel Catalysis: Nickel complexes, often in combination with co-catalysts like aluminum compounds, can catalyze the alkylation of C-H bonds. acs.org Nickel-catalyzed protocols have also been developed for the synthesis of N-substituted pyrroles from diols and amines, highlighting their versatility in forming C-N bonds. nih.gov
Palladium Catalysis: Palladium-catalyzed reactions are well-established for cross-coupling and C-H functionalization. For instance, Pd-catalyzed intramolecular hydroamination of alkenes can produce pyrrolidines. organic-chemistry.org
Organocatalysis: Chiral amine catalysts can be used for the enantioselective α-alkylation of aldehydes and ketones, a principle that could be adapted for the C-5 functionalization of the pyrrolidinone ring system. mdpi.comrsc.org
The table below summarizes potential catalytic systems applicable to the synthesis of substituted pyrrolidinones.
| Catalytic System | Reaction Type | Potential Application in Synthesis | Research Finding |
| Ni/Al₂O₃ | Reductive Amination | Formation of the pyrrolidinone ring from a γ-keto acid. | A Ni/Al₂O₃ catalyst with specific crystal facets showed high turnover numbers for reductive amination. researchgate.net |
| Iridium Complexes | Transfer Hydrogenation | Reductive amination of diketones to form N-substituted pyrrolidines. nih.gov | Iridium catalysts facilitate the synthesis of N-aryl-substituted pyrrolidines in good to excellent yields. nih.gov |
| Nickel/Lewis Acid | C-H Alkylation | Direct C-5 octylation of a pre-formed pyrrolidinone ring. | Cooperative nickel/aluminum catalysis enables para-selective alkylation of benzamides, showcasing regiocontrol. acs.org |
| Organocatalysts | Michael/Aldol (B89426) Reactions | Asymmetric synthesis of substituted pyrrolidinones. | Proline-based organocatalysts are effective in various asymmetric transformations to build chiral scaffolds. mdpi.com |
| Rhodium Complexes | C-H Amination | Intramolecular C-H amination to form the pyrrolidinone ring. | Rhodium catalysts can functionalize C-H bonds to provide access to various pyrrolidines. organic-chemistry.org |
The selection of an appropriate catalytic system depends on the specific synthetic route chosen. A strategy involving the catalytic reductive amination of 4-oxododecanoic acid, followed by a standard N-methylation, appears to be a robust and efficient pathway to the target compound, this compound.
Optimized Reaction Conditions and Yield Enhancement Strategies
A prominent strategy involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines. nih.govresearchgate.net This method typically begins with a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) by the amine, which acts as a nucleophile. This step forms a γ-amino ester intermediate. Subsequent in-situ lactamization, often promoted by heating in the presence of a weak acid like acetic acid, yields the pyrrolidinone ring. nih.gov To arrive at the desired 1,5-disubstituted pyrrolidin-2-one, a final dealkoxycarbonylation step is often necessary, which can be achieved through saponification and thermolysis. nih.govresearchgate.net This entire four-step sequence can be performed in a single vessel, with chromatographic purification only required for the final product. nih.gov
Catalysts play a crucial role in optimizing these reactions. While various Lewis acids can be employed, nickel(II) perchlorate (B79767) (Ni(ClO₄)₂·6H₂O) has been shown to be effective in catalyzing the initial ring-opening step. nih.gov The choice of solvent and reaction temperature are also critical parameters. For instance, refluxing in dichloroethane or toluene (B28343) is common for the cyclization and lactamization steps. nih.gov
Another approach for creating the pyrrolidinone skeleton is through the reductive amination of levulinic acid or its esters. This method is particularly useful for synthesizing 5-methyl-2-pyrrolidone, a key precursor for isomers of the target compound. google.com Using ammonium (B1175870) formate (B1220265) as both a hydrogen and nitrogen source in the presence of a supported bimetallic catalyst, levulinic acid can be converted to 5-methyl-2-pyrrolidone in high yield. google.com
The table below summarizes optimized conditions for related pyrrolidinone syntheses.
Table 1: Optimized Reaction Conditions for Pyrrolidinone Synthesis
| Method | Starting Materials | Catalyst/Reagents | Key Conditions | Product Type | Reported Yield | Reference |
|---|---|---|---|---|---|---|
| One-Pot from DA Cyclopropane | Donor-Acceptor Cyclopropane, Primary Amine (e.g., Aniline) | Ni(ClO₄)₂·6H₂O, Acetic Acid, Base (for saponification) | 1. Ring-opening in DCE (reflux) 2. Lactamization in toluene (reflux) 3. Saponification/Thermolysis | 1,5-Disubstituted Pyrrolidin-2-one | ~70% (overall) | nih.gov |
| Reductive Amination | Levulinic Acid, Ammonium Formate | Supported Bimetallic Catalyst (e.g., Ru-Ni on activated carbon) | Aqueous solvent, 100-220°C | 5-Methyl-2-pyrrolidone | >94% | google.com |
| One-Pot Amination/Cyclization | 1,4-Butanediol, Methylamine | Cu-Ni modified ZSM-5 | High temperature, H₂ atmosphere | N-Methylpyrrolidine | >90% | rsc.org |
Preparation of Structural Analogs and Isomers of this compound
The synthesis of structural variants of this compound is essential for structure-activity relationship studies and the development of new chemical entities. These analogs include positional isomers, derivatives with modified alkyl chains or pyrrolidinone cores, and specific stereoisomers.
Positional isomers, where the methyl and octyl groups are swapped between the nitrogen atom and the C5-position of the pyrrolidinone ring, can be synthesized through a multi-step process. A common route to 1-octyl-5-methylpyrrolidin-2-one begins with the synthesis of the 5-methyl-2-pyrrolidone core.
As previously mentioned, 5-methyl-2-pyrrolidone can be efficiently prepared from levulinic acid, a biomass-derived platform chemical. google.com The "one-pot" reductive amination of levulinic acid using a hydrogen source and a nitrogen source (like ammonium formate or ammonia with H₂) over a heterogeneous catalyst provides the desired 5-methyl-2-pyrrolidone. google.com
The second step is the N-alkylation of the 5-methyl-2-pyrrolidone intermediate. This is a standard transformation where the pyrrolidinone nitrogen is deprotonated with a suitable base (e.g., sodium hydride) to form an amide anion, which then acts as a nucleophile. Subsequent reaction with an octyl electrophile, such as 1-bromooctane or octyl iodide, furnishes the final product, 1-octyl-5-methylpyrrolidin-2-one.
Synthetic Route for 1-Octyl-5-methylpyrrolidin-2-one:
Step 1: Cyclization
Levulinic Acid + NH₃/H₂ → 5-Methyl-2-pyrrolidone
Step 2: N-Alkylation
5-Methyl-2-pyrrolidone + Base (e.g., NaH) → Sodium salt
Sodium salt + 1-Bromooctane → 1-Octyl-5-methylpyrrolidin-2-one
Further diversification of the this compound scaffold can be achieved by modifying the octyl side chain or by functionalizing the pyrrolidinone ring itself.
Pyrrolidinone Core Functionalization: The pyrrolidinone ring offers several sites for derivatization. The α-position to the carbonyl group (C3) is particularly reactive. nih.gov Treatment with a strong base can generate an enolate, which can then be quenched with various electrophiles to introduce new functional groups. This allows for the synthesis of a wide array of 3-substituted pyrrolidinones. Additionally, novel methods enable the one-step synthesis of densely functionalized pyrrolidinones from readily available starting materials, avoiding the need for metal catalysts. nih.gov Ring contraction of substituted piperidine (B6355638) derivatives can also serve as a route to functionalized pyrrolidin-2-ones. rsc.org
Alkyl Chain Derivatization: The octyl chain can be functionalized using standard alkane chemistry, although this often requires harsh conditions and may lack selectivity. A more controlled approach involves synthesizing the pyrrolidinone using a pre-functionalized alkyl chain. For example, starting with an ω-halo-alcohol, one could construct the pyrrolidinone and then use the terminal halide for subsequent nucleophilic substitution reactions, introducing functionalities like amines, azides, or thiols. The use of branched alkyl chains in the synthesis is also a viable strategy to explore the impact of steric bulk on the molecule's properties. rsc.org
Table 2: Strategies for Derivatization of the Pyrrolidinone Scaffold
| Target Site | Methodology | Reagents/Conditions | Potential Modifications | Reference |
|---|---|---|---|---|
| C3-Position | Enolate Alkylation | Base (e.g., LDA), Electrophile (e.g., Alkyl halide) | Introduction of alkyl, aryl, or other functional groups | nih.gov |
| Pyrrolidinone Core | Cascade Reaction | Arylsulfonamides, Cyclopropane diesters, Base | One-pot synthesis of densely functionalized pyrrolidinones | nih.gov |
| Pyrrolidinone Core | Ring Contraction | N-substituted piperidines, Oxidant | Formation of functionalized pyrrolidin-2-ones | rsc.org |
| N1-Alkyl Chain | Synthesis with Branched Precursors | Utilize branched alkylamines or alkyl halides in the primary synthesis | Introduction of branched chains (e.g., isopropyl instead of propyl) | rsc.org |
Since the C5-carbon of this compound is a stereocenter, controlling its absolute configuration is a significant synthetic challenge. Stereoselective synthesis methods are crucial for producing enantiomerically pure compounds. nih.gov These approaches can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.
Chiral Pool Synthesis: One of the most direct strategies involves using a starting material from the "chiral pool," where the desired stereocenter is already present. L-pyroglutamic acid, a derivative of L-glutamic acid, is a common and inexpensive starting material for the synthesis of chiral 5-substituted pyrrolidinones. The carboxylic acid group provides a handle for extensive chemical modification to build the desired C5-substituent.
Chiral Auxiliary-Controlled Synthesis: This approach involves temporarily attaching a chiral auxiliary to an achiral substrate to direct the stereochemical outcome of a key reaction. blogspot.com After the desired stereocenter is set, the auxiliary is cleaved.
Evans Asymmetric Aldol Reaction: An achiral N-acyl pyrrolidinone can be attached to an Evans oxazolidinone auxiliary. blogspot.com The subsequent aldol reaction proceeds with high diastereoselectivity, and removal of the auxiliary yields an enantiomerically enriched product.
Oppolzer's Sultam: Chiral sultams, such as Oppolzer's camphor-derived sultam, are powerful auxiliaries. They can be used to direct asymmetric 1,3-dipolar cycloadditions to construct the pyrrolidine ring with high stereocontrol. acs.org
RAMP/SAMP Hydrazones: The Enders' reagents (RAMP and SAMP) can be used to form chiral hydrazones from aldehydes or ketones, which then undergo diastereoselective alkylation.
Catalytic Asymmetric Synthesis: The development of chiral catalysts that can induce enantioselectivity is a highly sought-after goal.
Asymmetric Hydrogenation: Chiral transition metal catalysts (e.g., based on Iridium or Rhodium) can be used for the asymmetric hydrogenation of cyclic enamines or other unsaturated precursors to produce chiral pyrrolidines. organic-chemistry.org
Asymmetric Cycloadditions: Chiral Lewis acids or organocatalysts can catalyze cycloaddition reactions, such as the [3+2] cycloaddition between an azomethine ylide and an alkene, to form the pyrrolidinone ring enantioselectively.
Table 3: Comparison of Stereoselective Synthesis Approaches for Chiral Pyrrolidinones
| Approach | Principle | Common Examples | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Chiral Pool Synthesis | Use of naturally occurring chiral starting materials. | L-Pyroglutamic acid, L-Proline, Amino acids | Readily available, inexpensive starting materials; predictable absolute configuration. | Limited to the stereochemistry and structures available from nature. | nih.gov |
| Chiral Auxiliary | Temporary covalent attachment of a chiral molecule to guide a reaction. | Evans Oxazolidinones, Oppolzer's Sultam, RAMP/SAMP | High diastereoselectivity, reliable and well-studied methods. | Requires additional steps for attachment and removal of the auxiliary. | blogspot.comacs.orgthieme-connect.com |
| Catalytic Asymmetric Synthesis | Use of a substoichiometric amount of a chiral catalyst. | Chiral Phosphoric Acids, Iridium/Rhodium hydrogenation catalysts | High atom economy, small amount of chiral material needed. | Catalyst development can be challenging and expensive; may require extensive optimization. | organic-chemistry.org |
Molecular Structure, Conformational Analysis, and Spectroscopic Characterization
Computational Approaches to Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.govnih.gov For 1-Methyl-5-octylpyrrolidin-2-one, DFT calculations, likely employing a functional like B3LYP or M06-2X with a basis set such as 6-31G* or larger, would be used to determine the molecule's most stable three-dimensional shape. nih.govnih.gov These calculations would optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy structure.
The process involves starting with an initial guess of the molecular geometry and iteratively solving the Kohn-Sham equations to find the electron density that minimizes the total energy. This approach can elucidate the distribution of electrons within the molecule, highlighting the polar nature of the amide (lactam) bond and the nonpolar character of the octyl chain. Such studies are crucial for understanding the molecule's reactivity and intermolecular interactions. researchgate.net The accuracy of these predictions can be very high, with modern methods achieving mean absolute errors of less than 2 ppm for 13C and 0.2 ppm for 1H NMR chemical shifts when conformational isomers are considered. nih.gov
The presence of a flexible octyl chain attached to the pyrrolidinone ring means that this compound can exist in numerous conformations. The primary sources of this conformational flexibility are the puckering of the five-membered lactam ring and the rotation about the single bonds within the octyl tail. ias.ac.inut.ee
Computational analysis is essential to map the potential energy surface (PES) and identify the stable, low-energy conformers (energy minima). nih.govnih.gov This analysis would involve systematically rotating the dihedral angle between the pyrrolidinone ring and the octyl chain (the C4-C5-C1'-C2' angle) and the various C-C bonds within the octyl chain itself. The energy of each conformation is calculated, allowing for the identification of global and local energy minima. ias.ac.in The results would likely show that extended, anti-periplanar arrangements of the alkyl chain are energetically favored to minimize steric hindrance, while the lactam ring itself may adopt a preferred "envelope" or "twist" conformation. nih.gov Understanding the relative energies of these conformers is vital, as the experimentally observed properties of the compound are a population-weighted average of all significantly populated conformations.
Spectroscopic Techniques for Structural Validation
NMR spectroscopy is a definitive tool for structure elucidation. nih.gov For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.
¹H NMR: The spectrum would show distinct signals for the N-methyl group, the pyrrolidinone ring protons, and the octyl chain protons.
The N-CH₃ protons would appear as a singlet, likely in the range of 2.8-2.9 ppm, based on data for 1-methyl-2-pyrrolidinone (B7775990) (NMP).
The pyrrolidinone ring protons would be more complex. The proton at C5, being attached to a chiral center, would be a multiplet. The CH₂ groups at C3 and C4 would also show complex splitting. Crucially, the presence of the chiral center at C5 makes the two protons of the adjacent C4 methylene (B1212753) group diastereotopic, meaning they are chemically non-equivalent and would have different chemical shifts and couple to each other. masterorganicchemistry.comlibretexts.orgyoutube.com
The octyl chain protons would appear in the typical aliphatic region (approx. 0.8-1.6 ppm). The terminal methyl group would be a triplet around 0.9 ppm, while the numerous methylene groups would create a broad, overlapping set of multiplets.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show 13 distinct signals, one for each unique carbon atom.
The carbonyl carbon (C=O) would be the most downfield signal, expected in the 174-176 ppm range. oregonstate.edu
The carbons of the pyrrolidinone ring and the N-methyl group would appear in the intermediate region.
The octyl chain carbons would appear in the upfield aliphatic region (approx. 14-32 ppm). oregonstate.edu
Below is a table of predicted chemical shifts based on known values for NMP and standard aliphatic compounds.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| C=O (C2) | - | ~175 |
| CH₂ (C3) | ~2.3-2.4 | ~31 |
| CH₂ (C4) | ~1.9-2.1 | ~23 |
| CH (C5) | ~3.5-3.7 | ~58 |
| N-CH₃ | ~2.8-2.9 (s) | ~29 |
| Octyl-CH₂ (C1') | ~1.4-1.6 | ~36 |
| Octyl-CH₂ (C2'-C6') | ~1.2-1.4 (m) | ~22-32 |
| Octyl-CH₂ (C7') | ~1.2-1.4 (m) | ~23 |
| Octyl-CH₃ (C8') | ~0.9 (t) | ~14 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. (s = singlet, t = triplet, m = multiplet). Predictions are based on data for analogous compounds. oregonstate.edunih.gov
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.
For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the amide C=O stretching vibration . In cyclic amides (lactams), this band typically appears around 1670-1690 cm⁻¹. researchgate.net The spectrum would also be rich with signals from C-H bond vibrations. The sp³ C-H stretching from the ring and the long octyl chain would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending and rocking vibrations for the methylene groups would be observed in the 1470-1450 cm⁻¹ and 720 cm⁻¹ regions, respectively. nist.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=O Stretch (Lactam) | 1670 - 1690 | Very Strong |
| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium |
| N-C Stretch | 1260 - 1350 | Medium-Strong |
| CH₂ Rock | ~720 | Medium-Weak |
Table 2: Predicted characteristic infrared absorption bands for this compound. Data is extrapolated from spectra of N-methylpyrrolidinone and long-chain alkanes. researchgate.netchemicalbook.comlibretexts.org
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. chemguide.co.uk For this compound (C₁₃H₂₅NO), the molecular weight is 211.35 g/mol . The high-resolution mass spectrum should show a molecular ion peak [M]⁺ at an m/z corresponding to this exact mass.
Under electron ionization (EI), the molecular ion would undergo fragmentation. The most likely fragmentation pathways would involve cleavage of the bonds adjacent to the heteroatoms and the carbonyl group.
Alpha-cleavage at C5: A primary fragmentation event would be the cleavage of the C5-C1' bond, breaking off the octyl group. This would lead to two possible major fragments: loss of the octyl radical (•C₈H₁₇) to give a stable acylium ion at m/z 98 , or loss of the pyrrolidinone-based radical to give an octyl cation at m/z 113 . The m/z 98 fragment is often very prominent in 5-substituted pyrrolidinones.
Fragmentation of the Pyrrolidinone Ring: The ring itself can fragment, often through the loss of carbon monoxide (CO, 28 Da), leading to smaller amine fragments. nih.gov
Fragmentation of the Octyl Chain: The long alkyl chain can fragment through a series of successive losses of 14 Da (CH₂) units, which is a characteristic pattern for long-chain alkanes. libretexts.orgmdpi.com
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 211 | [C₁₃H₂₅NO]⁺ | Molecular Ion (M⁺) |
| 113 | [C₈H₁₇]⁺ | Alpha-cleavage (loss of pyrrolidinone radical) |
| 98 | [C₅H₈NO]⁺ | Alpha-cleavage (loss of octyl radical) |
| 84 | [C₅H₁₀N]⁺ | Loss of CO from m/z 112 (after H rearrangement) |
| 58 | [C₃H₈N]⁺ | Further fragmentation of the ring |
Table 3: Predicted major fragmentation ions for this compound in an electron ionization mass spectrum. nih.govchemguide.co.ukmdpi.com
Chemical Reactivity and Mechanistic Investigations of 1 Methyl 5 Octylpyrrolidin 2 One
Hydrolytic Stability and Reaction Mechanisms
The central feature of 1-Methyl-5-octylpyrrolidin-2-one's reactivity is the amide bond within the pyrrolidinone ring. Amides are generally stable, but the ring strain in a five-membered lactam can influence its susceptibility to hydrolysis.
Under neutral conditions, the hydrolysis of the amide bond is slow. The process involves the nucleophilic attack of water on the carbonyl carbon. This reaction is generally catalyzed by acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. The probable mechanism involves the following steps:
Protonation of the carbonyl oxygen.
Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking water molecule to the nitrogen atom.
Elimination of the protonated amine as the leaving group, which is now a better leaving group (an amine) than the corresponding amide anion.
Deprotonation of the resulting carboxylic acid.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. The subsequent steps involve the departure of the amide anion, which is a poor leaving group.
Nucleophilic attack by a hydroxide ion on the carbonyl carbon to form a tetrahedral alkoxide intermediate.
The tetrahedral intermediate can then collapse, expelling the amide anion. This step is generally slow due to the poor leaving group ability of the amide anion.
A proton transfer from the newly formed carboxylic acid to the amide anion results in the carboxylate and the free amine.
The presence of the 5-octyl group is not expected to significantly alter the electronic nature of the amide bond and therefore its intrinsic hydrolytic stability. However, it may have a minor steric influence on the approach of the nucleophile to the carbonyl center.
Interactive Data Table: Factors Influencing Hydrolysis of N-Alkylpyrrolidinones
| Factor | Influence on Hydrolysis Rate | Mechanistic Rationale |
| pH | Increases significantly in strong acid or base | Catalysis through protonation of the carbonyl oxygen (acid) or direct nucleophilic attack by hydroxide (base). |
| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Steric Hindrance | May slightly decrease the rate | The 5-octyl group could sterically hinder the approach of the nucleophile to the carbonyl carbon. |
Reactions at the Pyrrolidinone Ring System
The pyrrolidinone ring can undergo several transformations, primarily involving the amide functionality.
Reduction: The amide group of this compound can be reduced to the corresponding amine, 1-methyl-5-octylpyrrolidine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via a complex mechanism involving the coordination of the aluminum to the carbonyl oxygen, followed by hydride transfer.
Ring-Opening Reactions: Apart from hydrolysis, the pyrrolidinone ring can be opened by other nucleophiles. For instance, reaction with strong nucleophiles like organolithium reagents could potentially lead to ring-opened products.
Alpha-Position Reactivity: The carbon atoms alpha to the carbonyl group (C3 and C5) can also exhibit reactivity. The C3 methylene (B1212753) protons can be deprotonated by a strong base to form an enolate, which can then participate in various alkylation or condensation reactions. However, the acidity of these protons is generally low. The C5 position is already substituted with the octyl group.
Reactivity of the N-Methyl and 5-Octyl Substituents
N-Methyl Group: The N-methyl group is generally unreactive. However, under specific and often harsh conditions, it could potentially undergo oxidation or N-dealkylation.
5-Octyl Substituent: The 5-octyl group is a saturated alkyl chain and is therefore relatively inert. Its reactivity is characteristic of alkanes, which primarily involves free-radical reactions.
Oxidation: Under strong oxidizing conditions, the octyl chain can be oxidized. The site of oxidation would depend on the specific reagent used, but tertiary C-H bonds, if present, would be more susceptible. In a straight octyl chain, the secondary C-H bonds are the most likely sites of initial attack.
Halogenation: Free-radical halogenation, for instance with chlorine or bromine in the presence of UV light, would lead to a mixture of halogenated products along the octyl chain.
The primary influence of the octyl group is on the physical properties of the molecule, such as its solubility and lipophilicity. wikipedia.org
Interactive Data Table: Reactivity of Substituents
| Substituent | Type of Reaction | Conditions | Potential Products |
| N-Methyl | Oxidation | Strong oxidizing agents | N-formyl or N-demethylated derivatives |
| 5-Octyl | Free-Radical Halogenation | Halogen (e.g., Br₂) and UV light | Mixture of bromo-octyl substituted pyrrolidinones |
| 5-Octyl | Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Various oxidized products, potentially leading to chain cleavage |
Catalysis by this compound or its Derivatives (if applicable as a ligand/solvent)
While there is no specific literature detailing the use of this compound as a catalyst or ligand, its structural features suggest potential applications in catalysis, primarily as a coordinating solvent or a ligand precursor.
N-alkylpyrrolidinones, like the closely related N-methyl-2-pyrrolidone (NMP), are known to be effective polar aprotic solvents that can coordinate to metal ions. researchgate.net This coordination can influence the reactivity and selectivity of catalytic reactions. The carbonyl oxygen of the pyrrolidinone ring possesses lone pairs of electrons that can donate to a metal center, forming a metal-ligand complex.
The presence of the long octyl chain in this compound would significantly increase its lipophilicity. This property could be advantageous in certain catalytic systems, particularly in biphasic catalysis or in reactions involving nonpolar substrates. The molecule could act as a phase-transfer catalyst or help to solubilize metal catalysts in nonpolar media.
Derivatives of this compound, for example, those functionalized on the octyl chain with a coordinating group, could be designed as specific ligands for various metal-catalyzed reactions. The pyrrolidinone scaffold provides a robust framework for the attachment of such functionalities.
Potential Catalytic Roles:
Coordinating Solvent: The ability to dissolve both polar and nonpolar substances, coupled with its coordinating ability, makes it a potential solvent for various catalytic reactions.
Ligand in Homogeneous Catalysis: The carbonyl oxygen can act as a binding site for metal catalysts. The lipophilic octyl chain could be used to tune the solubility and recovery of the catalyst.
Phase-Transfer Catalyst: The combination of a polar head group (the pyrrolidinone ring) and a long nonpolar tail (the octyl chain) gives the molecule surfactant-like properties, suggesting potential as a phase-transfer catalyst.
Further research would be necessary to explore and validate these potential catalytic applications.
Interactions with Diverse Molecular Systems: Solvent and Surfactant Properties
Solvation Mechanisms in Organic and Aqueous Media
The solvation capabilities of 1-Methyl-5-octylpyrrolidin-2-one are dictated by its molecular structure. The pyrrolidone ring, with its polar amide group, is responsible for its miscibility with water and other polar solvents. The lactam structure contains a nitrogen atom and a carbonyl group, which can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. This allows it to effectively dissolve a variety of polar and even some ionic species. nih.gov
Conversely, the long octyl chain is a significant nonpolar moiety, rendering the molecule compatible with hydrophobic and lipophilic substances. This lipophilic tail allows for the dissolution of a range of organic compounds, including oils, resins, and polymers. ashland.com The presence of both polar and nonpolar regions within the same molecule makes this compound an effective cosolvent, capable of bringing together otherwise immiscible substances. Like other N-alkyl-pyrrolidones, it is expected to be a high-boiling, polar aprotic solvent with low viscosity. nih.govgoogle.com
In aqueous solutions, the solvation mechanism involves the orientation of the polar head towards water molecules while the hydrophobic tail interacts with nonpolar solutes. At low concentrations, it can act as a complexant, while at higher concentrations, it functions more as a cosolvent. nih.gov The solubility of N-octyl-2-pyrrolidone in water is reported to be 1.36 g/L at 20°C. ashland.com
Surface Activity and Interfacial Phenomena
The amphiphilic nature of this compound suggests significant surface activity. The molecule is expected to accumulate at interfaces, such as air-water or oil-water, orienting its polar head towards the aqueous phase and its nonpolar tail away from it.
By adsorbing at the surface of water, this compound disrupts the hydrogen bonding network between water molecules, leading to a reduction in surface tension. The presence of the long octyl chain is particularly effective in this regard. For the related N-octyl-2-pyrrolidone, the surface tension of a solution at 20°C is 30.8 mN/m. carlroth.com This property makes it an effective wetting agent, allowing aqueous solutions to spread more easily over surfaces. The interaction with anionic surfactants can lead to a synergistic reduction in surface tension, enhancing wetting at lower concentrations. ashland.com
In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into organized structures called micelles. alfa-chemistry.com In these aggregates, the hydrophobic tails form a core, effectively shielded from the water, while the hydrophilic heads form the outer shell that interacts with the surrounding aqueous environment. plos.orgnih.gov
Interestingly, for N-octyl-2-pyrrolidone, it is reported to be a nonionic wetting agent with no critical micelle concentration (CMC). However, it interacts with anionic surfactants to form mixed micelles. The size and shape of micelles are influenced by the length of the alkyl chain and the nature of the head group. plos.org An increase in the length of the alkyl chain generally leads to a lower CMC and a larger aggregation number. plos.org
Molecular Interactions with Other Compounds
The functionality of this compound in various applications stems from its ability to engage in a range of intermolecular interactions.
The lactam ring of this compound is a key site for polar interactions. The carbonyl oxygen acts as a strong hydrogen bond acceptor, allowing it to interact with protic solvents like water and alcohols, as well as with other molecules containing N-H or O-H groups. nih.gov The entire pyrrolidone ring possesses a significant dipole moment, enabling dipole-dipole interactions with other polar molecules. These interactions are fundamental to its solvency power for polar substances. nih.gov The amide group can also engage in chelation with metal ions. acs.org
The octyl group is the primary driver of hydrophobic and lipophilic interactions. This long alkyl chain readily interacts with other nonpolar molecules through van der Waals forces. rsc.org In aqueous environments, the tendency of the octyl chains to avoid contact with water molecules drives their association with each other and with other hydrophobic species, a phenomenon known as the hydrophobic effect. nih.gov This is the basis for micelle formation and the solubilization of nonpolar compounds in aqueous systems. The lipophilicity of N-alkyl-pyrrolidones makes them effective in partitioning between aqueous and organic phases, a property that can be modeled using compounds like N-cyclohexyl-2-pyrrolidone. nih.gov
Applications in Advanced Chemical and Industrial Processes Non Prohibited
Function as a Solvent in Chemical Reactions and Formulations
While specific studies on 1-Methyl-5-octylpyrrolidin-2-one as a solvent are not extensively documented, the broader class of N-alkyl-pyrrolidones is well-known for its solvent properties. These compounds are polar aprotic solvents. This characteristic suggests that this compound could function as a solvent in various chemical reactions and formulations, although empirical data to support this is scarce.
Role as a Chemical Intermediate in Organic Synthesis
The structural features of this compound, namely the lactam ring and the long alkyl chain, suggest its potential as a chemical intermediate in organic synthesis. The pyrrolidinone core is a versatile scaffold in medicinal chemistry. nih.govmdpi.com The synthesis of various substituted pyrrolidinones is a subject of ongoing research, indicating the importance of such compounds as building blocks for more complex molecules. nih.govmdpi.com However, specific examples of this compound being used as an intermediate are not prominently featured in the available literature.
Application in Agrochemical Formulations: Mechanism of Action (e.g., wetting, spreading)
N-alkyl-pyrrolidones are utilized in agrochemical formulations. For instance, N-octyl-2-pyrrolidone is used in the manufacture of agricultural products. The function of pyrrolidones in such formulations can include acting as a solvent or a wetting agent to improve the spreadability of the product on plant surfaces. While it is plausible that this compound could serve a similar function, specific studies detailing its mechanism of action in this context are not readily found.
Use as a Surfactant in Cleaning Agents and Dispersants
The molecular structure of this compound, which combines a polar head group (the methyl-pyrrolidinone ring) with a long nonpolar tail (the octyl chain), is characteristic of a surfactant. Pyrrolidone-based surfactants are known to be effective. For example, N-octyl-2-pyrrolidone is used as a detergent and dispersant in industrial and metal cleaners. google.com These surfactants can enhance the cleaning power of formulations. Given its structure, this compound would be expected to exhibit surfactant properties, but detailed performance data is not available in the public domain.
Exploration in Materials Science: Additive in Polymer Processing or Solubilizing Agent in Refrigerants
The use of N-alkyl-pyrrolidones extends to materials science. N-methyl-2-pyrrolidone (NMP) is a widely used solvent in polymer chemistry. wikipedia.orgnih.gov While this points to a potential application area for its long-chain analogue, this compound, specific research on its use as a polymer processing additive or as a solubilizing agent in refrigerants is not apparent from the available search results.
Environmental Fate and Biotransformation of 1 Methyl 5 Octylpyrrolidin 2 One
Microbial Degradation Pathways in Environmental Compartments
There is a notable absence of studies identifying the specific microbial species capable of degrading 1-Methyl-5-octylpyrrolidin-2-one. While research on the related compound NMP has identified several bacterial genera with degrading capabilities—including Pseudomonas, Rhodococcus, Patulibacter, Mesorhizobium, and Rhizobium nih.govresearchgate.net—it remains unconfirmed whether these or other microorganisms can metabolize the octyl-substituted analogue.
Identification of Key Microbial Species Involved in Biodegradation
No studies have been found that specifically isolate and identify microbial species involved in the biodegradation of this compound.
Enzymatic Mechanisms of Compound Cleavage and Metabolism
The enzymatic pathways for the breakdown of this compound have not been elucidated. For NMP, degradation can be initiated by hydroxylation of the pyrrolidone ring or demethylation. epa.govnih.gov The presence of the octyl group in this compound introduces a potential site for initial enzymatic attack, such as omega-oxidation of the alkyl chain, which could be a primary degradation step. However, this is speculative and requires experimental verification.
Characterization of Intermediate Metabolites and Degradation Products
No research has been published that identifies the intermediate metabolites or final degradation products of this compound.
Persistence and Transport in Environmental Matrices
Data on the persistence and transport of this compound in various environmental compartments such as soil, water, and air are not available. Its higher expected hydrophobicity compared to NMP suggests it may be less mobile in soil and more likely to partition to organic matter. inchem.orgepa.gov
Sorption and Desorption Dynamics in Soil and Sediments
Specific studies on the sorption and desorption coefficients (Koc) of this compound in different soil and sediment types are lacking. This information is crucial for predicting its environmental mobility and bioavailability.
Photolytic and Hydrolytic Stability in Aqueous Environments
The photolytic and hydrolytic stability of this compound has not been experimentally determined. While NMP is known to be resistant to hydrolysis, the influence of the 5-octyl group on the stability of the amide bond in this compound is unknown. inchem.org Similarly, its susceptibility to photodegradation by direct or indirect photolysis in aquatic environments has not been investigated. researchgate.netnih.govresearchgate.net
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Identification
Due to the addition of the octyl group, 1-Methyl-5-octylpyrrolidin-2-one is expected to be significantly less volatile and more non-polar than NMP. This would heavily influence the choice of chromatographic conditions.
Advanced Analytical Techniques for Trace Detection in Complex Matrices
High-Resolution Mass Spectrometry (HRMS)
No published research specifically details the use of High-Resolution Mass Spectrometry for the trace detection of this compound in complex matrices.
Pseudo-Multiple Reaction Monitoring (MRM) Approaches
No published research was found describing the application of pseudo-Multiple Reaction Monitoring (MRM) approaches for the analysis of this compound.
Advanced Computational and Theoretical Studies for Structure Function Relationships
Quantitative Structure-Activity Relationships (QSAR) for Targeted Applications
There are no publicly available Quantitative Structure-Activity Relationship (QSAR) studies specifically developed for or including 1-Methyl-5-octylpyrrolidin-2-one. QSAR models are predictive tools that correlate the chemical structure of compounds with their biological activity or other properties. The development of a robust QSAR model requires a dataset of structurally related compounds with measured activity. The absence of such studies for this compound suggests that it has not been part of a screening library for a specific biological target in published research, or that any such research remains proprietary.
Molecular Docking and Dynamics Simulations for Interaction Prediction
No scientific articles detailing molecular docking or molecular dynamics simulations for this compound could be located. These computational techniques are instrumental in predicting the binding affinity and interaction patterns of a molecule with a specific biological target, such as a protein or enzyme. Such studies are hypothesis-driven, typically following an initial experimental finding. The lack of such publications indicates that the interaction of this specific compound with a defined biological receptor has not been explored and reported in the scientific literature.
Reaction Pathway Modeling and Transition State Analysis
Research on the reaction pathway modeling and transition state analysis for this compound is not present in the available literature. These theoretical studies provide fundamental insights into the mechanisms of chemical reactions, including their feasibility, kinetics, and the formation of potential byproducts. Without such studies, a deep mechanistic understanding of its synthesis, degradation, or metabolic pathways from a computational standpoint is not possible.
Predictive Modeling for Environmental Behavior and Biodegradation Potential
Specific predictive modeling for the environmental behavior and biodegradation of this compound has not been published. However, research on a closely related structural analog, 1-octylpyrrolidin-2-one (B1229347) (which lacks the methyl group at the 1-position), offers some predictive insights into the potential environmental fate of pyrrolidinones with long alkyl chains.
A study investigating the bacterial degradation of 1-octylpyrrolidin-2-one by microbial communities from river water and soil found that the compound was susceptible to biodegradation. The process was initiated by bacteria from the genus Phenylobacterium, which targeted the octyl side chain. This initial step led to the formation of an intermediate, 4-(2-oxopyrrolidin-1-yl)butanoic acid. This intermediate was then further broken down by other bacteria, namely Bordetella petrii and an Arthrobacter species, which were capable of assimilating the nitrogen from the pyrrolidinone ring, leading to its complete degradation.
While this provides a plausible model for the environmental degradation of similar compounds, it is crucial to note that the N-methyl group in this compound could influence its environmental persistence and the specific microbial pathways involved in its breakdown.
Interactive Data Table: Biodegradation of the Analog 1-octylpyrrolidin-2-one
| Parameter | Finding |
| Initial Degrading Microorganism | Phenylobacterium sp. |
| Primary Site of Attack | Octyl side chain |
| Key Metabolic Intermediate | 4-(2-oxopyrrolidin-1-yl)butanoic acid |
| Organisms for Complete Degradation | Bordetella petrii, Arthrobacter sp. |
| Final Stage of Degradation | Assimilation of the lactam ring nitrogen |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The industrial synthesis of N-alkylpyrrolidones has traditionally relied on petrochemical feedstocks and energy-intensive processes. chemicalbook.compnnl.gov Future research should prioritize the development of green and sustainable synthetic pathways for 1-Methyl-5-octylpyrrolidin-2-one.
Key areas of investigation include:
Biomass-Derived Feedstocks: Levulinic acid, a platform chemical derivable from cellulosic biomass, presents a promising renewable starting material. researchgate.netgoogle.comgoogle.com Research efforts could adapt the reductive amination of levulinic acid or its esters to synthesize 5-substituted pyrrolidones, including the target molecule. researchgate.net A potential route could involve a "one-pot" synthesis using a supported bimetallic catalyst. google.com
Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical catalysis. nih.gov Future studies could explore the use of engineered enzymes, such as reductases and transaminases, for the stereoselective synthesis of pyrrolidone derivatives. youtube.com Directed evolution could be employed to optimize enzymes for the specific synthesis of this compound. youtube.comdigitellinc.com
Electrochemical Synthesis: Electrochemical methods offer a pathway to conduct reactions under mild conditions, often using renewable electricity. rsc.org An emerging strategy is the electrochemical lactamization using carbon dioxide as a carbonyl source, which could be explored for the synthesis of pyrrolidone structures. rsc.org
Continuous Flow Processes: Shifting from batch to continuous flow manufacturing can improve efficiency, safety, and consistency. digitellinc.com Investigating continuous reactive crystallization processes could lead to more sustainable production methods for N-alkylpyrrolidones. digitellinc.com
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Challenges |
| From Levulinic Acid | Utilizes renewable biomass feedstocks. researchgate.netgoogle.com | Catalyst development for high selectivity and yield. |
| Biocatalysis | High stereoselectivity, mild reaction conditions. nih.gov | Enzyme discovery and engineering for the specific substrate. youtube.comdigitellinc.com |
| Electrochemical Methods | Use of renewable energy, potential for novel reaction pathways. rsc.org | Electrode material selection and optimization of reaction conditions. |
| Continuous Flow | Improved process efficiency, safety, and scalability. digitellinc.com | Reactor design and process parameter optimization. |
Exploration of New Application Domains for this compound
The applications of N-alkylpyrrolidones are diverse, largely driven by their properties as polar aprotic solvents. nih.govscispace.com The unique combination of a methyl group and a long octyl chain in this compound could open up new application areas beyond those of its shorter-chain analogues.
Future research should focus on:
Advanced Agrochemical Formulations: N-alkylpyrrolidones can act as solvents and nonionic surfactants in pesticide formulations. google.com The amphiphilic nature of this compound could be leveraged to create stable emulsions and enhance the efficacy of active ingredients. google.com
Pharmaceutical Sciences: Pyrrolidone derivatives are used as solubility enhancers and penetration enhancers in drug delivery systems. scispace.comresearchgate.netresearchgate.net The potential of this compound to improve the transdermal delivery of both hydrophilic and lipophilic drugs warrants investigation. scispace.com Its properties as a solvent in the synthesis of active pharmaceutical ingredients should also be explored.
Specialty Cleaning and Degreasing: The solvent properties of N-alkylpyrrolidones make them effective in cleaning and degreasing applications. researchgate.net The octyl chain may enhance its effectiveness for dissolving non-polar greases and oils, presenting a potentially safer alternative to more hazardous solvents.
Extraction Processes: N-methyl-2-pyrrolidone is used in the petrochemical industry for the extraction of aromatic hydrocarbons. chemicalbook.com Research could determine the selectivity and efficiency of this compound for specific extraction processes in various industries.
| Potential Application | Rationale based on Molecular Structure | Research Focus |
| Agrochemicals | Amphiphilic character may improve formulation stability and efficacy. google.com | Efficacy testing with various active ingredients; stability studies. |
| Pharmaceuticals | Potential as a solubility and transdermal penetration enhancer. scispace.comresearchgate.net | Drug solubility studies; skin permeation assays. |
| Specialty Cleaning | Long alkyl chain may improve solvency for non-polar substances. | Performance evaluation against industry-standard cleaning agents. |
| Industrial Extraction | Unique polarity may offer selectivity for specific compounds. | Screening for selectivity in various extraction systems. |
In-depth Studies of Environmental Biotransformation Pathways
Understanding the environmental fate of chemicals is crucial for sustainable chemistry. While N-methyl-2-pyrrolidone is known to be biodegradable, the specific pathways and microbial communities involved in the degradation of longer-chain derivatives like this compound are not well understood. nih.govnih.govresearchgate.net
Future research should include:
Identification of Degrading Microorganisms: Studies have shown that bacteria from genera such as Pseudomonas, Rhodococcus, and Alicycliphilus can degrade NMP. nih.govnih.govresearchgate.net Research is needed to isolate and identify microbial consortia or individual strains from soil and water environments that can metabolize this compound. A study on 1-octylpyrrolidin-2-one (B1229347) (NOP) identified Phenylobacterium as the initial degrader, which utilized the octyl chain. nih.gov
Elucidation of Metabolic Pathways: The degradation of NMP is initiated by the hydrolysis of the amide bond. nih.gov For 1-octylpyrrolidin-2-one, degradation was found to be initiated by the oxidation of the octyl chain. nih.gov Detailed studies using techniques like mass spectrometry are required to identify the metabolic intermediates and elucidate the complete biotransformation pathway of this compound. This would clarify whether the degradation starts at the alkyl chain or the pyrrolidone ring.
Influence of Environmental Factors: The rate and extent of biodegradation can be influenced by factors such as pH, temperature, and salinity. researchgate.net Systematic studies are needed to understand how these parameters affect the degradation of this compound in different environmental compartments.
| Research Area | Key Questions for this compound | Relevant Findings from Analogues |
| Microbial Degraders | Which bacterial or fungal species can utilize this compound as a carbon/nitrogen source? | Pseudomonas, Rhodococcus, Alicycliphilus for NMP; Phenylobacterium, Bordetella, Arthrobacter for NOP. nih.govnih.govresearchgate.netnih.gov |
| Metabolic Pathways | Is the initial attack on the octyl chain or the pyrrolidone ring? What are the key intermediates? | NMP degradation starts with amide hydrolysis. nih.gov NOP degradation starts with oxidation of the octyl chain. nih.gov |
| Environmental Factors | How do pH, temperature, and salinity impact the degradation rate? | Optimal degradation conditions for NMP by a halotolerant strain were identified as pH 7.0 and 35°C. researchgate.net |
Advanced Materials Integration and Performance Optimization
The integration of functional molecules into advanced materials is a rapidly growing field. The specific structure of this compound suggests its potential use as a component in polymers and other advanced materials.
Avenues for future research include:
Polymer Additives: The long octyl chain could impart plasticizing properties to polymers, improving their flexibility and processability. Research should investigate its compatibility with various polymer matrices and its effect on their mechanical and thermal properties.
Dispersants for Nanomaterials: The polar pyrrolidone head and non-polar octyl tail make this compound a candidate as a dispersant for nanoparticles in various media. Its effectiveness in preventing agglomeration and stabilizing dispersions of materials like carbon nanotubes or metal oxides should be evaluated.
Monomer for Novel Polymers: While less conventional, the pyrrolidone ring could potentially be opened under certain conditions to act as a monomer in polymerization reactions, leading to novel polyamide structures with unique properties imparted by the pendant methyl and octyl groups.
Component in "Green" Solvent Systems: In line with the principles of green chemistry, this compound could be evaluated as a component in eutectic solvents or other advanced solvent systems, aiming to replace more hazardous substances. rsc.orgsigmaaldrich.com
| Material Application | Proposed Function of this compound | Key Performance Metrics to Investigate |
| Polymer Blends | Plasticizer | Glass transition temperature, tensile strength, elongation at break. |
| Nanocomposites | Dispersing Agent | Particle size distribution, dispersion stability, rheological properties. |
| Novel Polymers | Monomer (via ring-opening) | Molecular weight, thermal stability, mechanical properties of the resulting polymer. |
| Solvent Systems | "Green" co-solvent | Solvency power for various solutes, physical properties of the mixture. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methyl-5-octylpyrrolidin-2-one, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including lactam formation and alkylation. For example, alkylation of the pyrrolidinone core with octyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Polar aprotic solvents like DMF enhance nucleophilicity during coupling steps, while temperature control (60–80°C) minimizes side reactions. Purification often requires column chromatography to isolate the product from unreacted starting materials or byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methyl group at position 1 and the octyl chain at position 4.
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity (>95% typically required for research-grade compounds).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₃H₂₅NO) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : The compound is stable in inert atmospheres (N₂ or Ar) at –20°C for long-term storage. Degradation occurs under prolonged exposure to light or moisture, forming hydrolysis products (e.g., 5-octylpyrrolidine). Stability testing via accelerated aging studies (40°C/75% RH for 4 weeks) coupled with HPLC monitoring is recommended .
Advanced Research Questions
Q. How do steric and electronic effects of the octyl substituent influence the reactivity of this compound in further functionalization?
- Methodological Answer : The octyl chain introduces steric hindrance, reducing nucleophilic attack at the lactam carbonyl. Computational studies (DFT calculations) can predict reaction sites by analyzing electron density maps. For instance, alkylation at the nitrogen is favored over carbonyl reactions due to steric shielding. Experimental validation via kinetic studies under varying temperatures and solvents (e.g., THF vs. DCM) is critical .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from impurities or assay variability. To address this:
- Reproducibility Checks : Re-synthesize compounds using published protocols and validate purity via orthogonal methods (e.g., LC-MS and elemental analysis).
- Assay Standardization : Use internal controls (e.g., reference inhibitors) in biological assays to normalize activity measurements.
- Meta-Analysis : Compare data across studies while accounting for variables like cell lines, solvent carriers (DMSO vs. ethanol), and concentration ranges .
Q. How can computational modeling predict the environmental fate or toxicity of this compound?
- Methodological Answer : Tools like EPI Suite estimate biodegradability (e.g., BIOWIN models) and bioaccumulation potential (log Kow). For toxicity, QSAR models predict endpoints like acute aquatic toxicity or mutagenicity. Experimental validation via Daphnia magna or Ames testing is necessary for regulatory compliance .
Q. What advanced techniques optimize enantiomeric purity in stereospecific derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
